Technical Whitepaper: [(6-Fluoro-1H-indazol-3-yl)methyl]amine
Technical Whitepaper: [(6-Fluoro-1H-indazol-3-yl)methyl]amine
Chemical Profile, Synthetic Methodology, and Medicinal Utility
Executive Summary
[(6-Fluoro-1H-indazol-3-yl)methyl]amine (CAS: 1226442-91-6) represents a high-value "privileged scaffold" intermediate in modern drug discovery. Structurally, it combines the bioisosteric utility of the indazole ring—a proven mimic of purine and peptide backbones—with a reactive primary amine handle and a metabolic blocking fluorine atom.
This guide serves as a technical manual for researchers utilizing this compound. It moves beyond basic catalog data to provide actionable protocols for synthesis, stabilization, and incorporation into kinase and PARP inhibitor pharmacophores.
Physicochemical Profile
The dual-nitrogen core of the indazole, combined with the exocyclic amine, creates a unique ionization profile that researchers must account for during purification and assay formulation.
Table 1: Core Chemical Specifications
| Property | Specification | Technical Note |
| IUPAC Name | [(6-Fluoro-1H-indazol-3-yl)methyl]amine | |
| CAS Number | 1226442-91-6 | Distinct from the 1-methyl isomer (171809-13-5). |
| Molecular Formula | C₈H₈FN₃ | |
| Molecular Weight | 165.17 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| pKa (Predicted) | ~9.2 (Aliphatic –NH₂) ~13.8 (Indazole –NH) | The aliphatic amine is protonated at physiological pH. |
| LogP | ~0.9 | Highly favorable for CNS penetration and oral bioavailability. |
| Solubility | DMSO (>50 mM), MeOH (Moderate) | Limited water solubility in neutral form; highly soluble as HCl salt. |
| H-Bond Donors | 2 (Indazole NH, Amine NH₂) | Critical for hinge-binding interactions. |
Structural Analysis & Pharmacophore Mapping
Understanding the electronic distribution of this molecule is vital for rational drug design. The 6-position fluorine atom is not merely a metabolic blocker; it exerts an electron-withdrawing effect that modulates the acidity of the indazole N-H, potentially strengthening hydrogen bonds with target proteins (e.g., kinase hinge regions).
Diagram 1: Pharmacophore & Electronic Features
The following diagram illustrates the key interaction points of the molecule within a theoretical binding pocket.
Caption: Pharmacophore map highlighting the donor/acceptor motif typical for Kinase and PARP inhibitor binding modes.
Synthetic Methodology
While catalog procurement is possible, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route avoids the instability of 3-halo-indazoles by utilizing a Nitrile Reduction Strategy .
Validated Protocol: Nitrile Reduction Route
Objective: Synthesis of [(6-fluoro-1H-indazol-3-yl)methyl]amine from 6-fluoro-1H-indazole-3-carbonitrile.
Reagents:
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Precursor: 6-Fluoro-1H-indazole-3-carbonitrile
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Catalyst: Raney Nickel (activated) or Pd/C
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Solvent: Methanol (anhydrous) with ammonia (7N in MeOH)
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Atmosphere: Hydrogen gas (H₂)
Step-by-Step Methodology:
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Preparation: In a high-pressure hydrogenation vessel, dissolve 6-fluoro-1H-indazole-3-carbonitrile (1.0 eq) in methanolic ammonia (10-20 volumes). The ammonia suppresses the formation of secondary amine byproducts.
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Catalyst Addition: Carefully add Raney Nickel (20% w/w) under an argon blanket. Safety Note: Raney Nickel is pyrophoric; keep wet.
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Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12–18 hours.
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Monitoring: Monitor reaction progress via LC-MS (Target M+H = 166.1). Look for the disappearance of the nitrile peak (~2230 cm⁻¹ in IR).
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Workup: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out. Rinse with MeOH.
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Purification: Concentrate the filtrate in vacuo. If necessary, convert to the Hydrochloride salt by adding 4M HCl in dioxane to precipitate the product as a white solid.
Diagram 2: Synthetic Workflow
Caption: Optimized reduction pathway minimizing secondary amine formation via methanolic ammonia.
Handling & Stability (Self-Validating Protocols)
Primary amines attached to heteroaromatic rings are prone to oxidation and carbamate formation (upon exposure to atmospheric CO₂).
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Storage: Store as the Hydrochloride (HCl) salt whenever possible. The free base is hygroscopic and should be stored at -20°C under Argon.
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Quality Check (Self-Validation): Before use in critical assays, perform a "Solubility/Color Test":
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Pass: Solid is white/off-white and dissolves clearly in DMSO.
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Fail: Solid is yellow/brown or leaves residue (indicates oxidation or polymerization).
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Handling: Use only anhydrous solvents. The primary amine is a potent nucleophile; avoid acetone or ethyl acetate during workup to prevent Schiff base or amide formation.
Medicinal Chemistry Applications
This scaffold is a bioisostere for the benzamide moiety found in many PARP inhibitors and the adenine ring in kinase inhibitors.
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Kinase Inhibition: The indazole N1-H and N2 serve as a donor-acceptor pair for the kinase "hinge" region. The 3-aminomethyl group projects into the solvent-exposed front pocket or the ribose binding pocket, allowing for solubilizing substitutions.
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PARP Inhibitors: The structure mimics the nicotinamide pharmacophore. The 6-fluoro substituent improves metabolic stability against P450 oxidation at the otherwise labile aromatic positions.
References
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Structure & Properties: PubChem. Compound Summary for CID 49657938: [(6-fluoro-1H-indazol-3-yl)methyl]amine.[1] Link
- Synthetic Strategy (Nitrile Reduction):Journal of Medicinal Chemistry. "Optimization of Indazole-Based Inhibitors." (General reference for Indazole-3-carbonitrile reduction methodologies).
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Indazole Scaffold Utility: National Institutes of Health (PMC). "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[2] Link
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Fluorine in Med Chem: Journal of Medicinal Chemistry. "Applications of Fluorine in Medicinal Chemistry." Link
